Product packaging for Androstane-3beta,11beta-diol-17-one(Cat. No.:CAS No. 514-17-0)

Androstane-3beta,11beta-diol-17-one

Cat. No.: B13833644
CAS No.: 514-17-0
M. Wt: 306.4 g/mol
InChI Key: PIXFHVWJOVNKQK-CZQRWWPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstane-3beta,11beta-diol-17-one (CAS Registry Number: 514-17-0) is a naturally occurring androstane steroid with the molecular formula C 19 H 30 O 3 and a molecular weight of 306.44 g/mol . The compound was first identified through the degradation of allopregnane-3b,11b,17a,20b,21-pentol (Reichstein's Substance A) and has also been isolated in small quantities directly from extracts of the adrenal cortex, though it is uncertain if it is a primary constituent or a product of oxidation during isolation . It is characterized by its physical properties, including a melting point of 235-238 °C and a specific optical rotation of [a] D 20 +84.5° in ethanol . This steroid serves as a crucial reference standard and intermediate in chemical synthesis and biochemical research. Its core research value lies in the study of steroid biosynthesis and metabolism, particularly in the context of adrenal cortex function . Researchers utilize this high-purity compound to investigate enzymatic pathways and metabolic networks involving 11β-hydroxylated steroids. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B13833644 Androstane-3beta,11beta-diol-17-one CAS No. 514-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

514-17-0

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,17+,18-,19-/m0/s1

InChI Key

PIXFHVWJOVNKQK-CZQRWWPKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O

Origin of Product

United States

Biological Occurrence and Putative Endogenous Pathways of Androstane 3beta,11beta Diol 17 One

Presence and Distribution in Biological Matrices (e.g., Adrenal Cortex Extracts)

Androstane-3beta,11beta-diol-17-one has been identified in small quantities from extracts of the adrenal cortex. drugfuture.com The adrenal glands, situated atop the kidneys, are responsible for producing a variety of hormones, including cortisol and adrenaline, which regulate stress responses. webmd.comhealthline.com The initial identification of this compound was not from fresh tissue but as a degradation product of allopregnane-3b,11b,17a,20b,21-pentol. drugfuture.com Subsequent research led to its direct, albeit limited, isolation from adrenal cortex extracts. drugfuture.com Its classification as a C19 steroid places it within the androgen family of hormones. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Registry Number 514-17-0
Molecular Formula C19H30O3
Molecular Weight 306.44 g/mol
Percent Composition C 74.47%, H 9.87%, O 15.66%
Melting Point 235-238°C

Data sourced from Merck Index, 12th Edition, 1996. drugfuture.com

Enzymatic Precursors and Hypothetical Biosynthetic Routes

The potential formation of this compound is rooted in the complex web of steroid hormone synthesis. Steroidogenesis begins with cholesterol and proceeds through a series of enzymatic reactions to produce progestogens, glucocorticoids, mineralocorticoids, androgens (C19 steroids), and estrogens (C18 steroids). kegg.jpelsevierpure.com

C19 steroids, commonly known as androgens, are synthesized from C21 steroid precursors like pregnenolone (B344588) and progesterone. mcw.eduresearchgate.net The primary pathways for androgen biosynthesis proceed via key intermediates such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). kegg.jpnih.gov

Recent research has highlighted a significant pathway involving 11-oxygenated C19 steroids, particularly in the adrenal glands. nih.gov This pathway can produce potent androgens. nih.gov The central reaction is the conversion of androstenedione to 11β-hydroxyandrostenedione (11OHA4), which serves as a precursor to other 11-oxygenated androgens. nih.gov Given its structure, this compound is an 11-oxygenated C19 steroid and would theoretically be a product of this metabolic route. Its formation would involve the 11-hydroxylation of an appropriate C19 steroid precursor, followed by modifications at the C3 and C17 positions.

The biosynthesis of any steroid is dictated by the presence and activity of specific steroidogenic enzymes, which fall into two main categories: cytochrome P450s and hydroxysteroid dehydrogenases (HSDs). elsevierpure.comoup.com The hypothetical formation of this compound would require the action of several such enzymes.

A plausible biosynthetic route could start with androstenedione. The key enzymatic steps would be:

11β-hydroxylation: The introduction of a hydroxyl group at the C11 position is catalyzed by the enzyme Cytochrome P450 11β-hydroxylase (CYP11B1). nih.govmdpi.com This enzyme converts androstenedione to 11β-hydroxyandrostenedione (11OHA4).

Reduction at C3: The ketone group at C3 of 11OHA4 would need to be reduced to a hydroxyl group. This reaction is typically carried out by a 3β-hydroxysteroid dehydrogenase (3β-HSD) or a similar reductase.

Table 2: Key Steroidogenic Enzymes in Hypothetical Biosynthesis

Enzyme Class Function in Putative Pathway
Cytochrome P450 11β-hydroxylase (CYP11B1) Cytochrome P450 Catalyzes the 11β-hydroxylation of C19 steroid precursors like androstenedione. nih.govoup.com

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidoreductase | Interconvert hydroxyl groups and ketones at various positions on the steroid nucleus (e.g., C3, C17). researchgate.netoup.com |

Considerations on Endogenous Biosynthesis Versus Isolation Artifacts

A significant point of contention is whether this compound is a true, naturally occurring hormone or merely an artifact created during the chemical extraction and isolation process. drugfuture.com Historical literature raises this uncertainty, suggesting the compound might be formed through the oxidation or decomposition of other, more abundant steroids present in the adrenal gland during the isolation procedure. drugfuture.com

This hypothesis is supported by the fact that the compound was first identified as a chemical degradation product of a more complex steroid. drugfuture.com The harsh chemical conditions and purification steps involved in extracting steroids from biological tissues in the mid-20th century could have easily induced structural changes, creating molecules not originally present in the fresh gland. Therefore, while this compound has been isolated from adrenal extracts, its status as an authentic endogenous metabolite remains unconfirmed. drugfuture.com

Metabolism and Biotransformation of Androstane 3beta,11beta Diol 17 One

Hydroxylation and Oxido-Reduction Pathways

The biotransformation of Androstane-3beta,11beta-diol-17-one is governed by several key enzymatic reactions, primarily hydroxylation and oxido-reduction. These pathways are critical in modulating the biological activity of steroid hormones and preparing them for elimination. The core of these transformations involves two major families of enzymes: Hydroxysteroid Dehydrogenases (HSDs) and Cytochrome P450 enzymes (CYPs).

Involvement of Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are crucial enzymes that catalyze the interconversion of keto- and hydroxysteroids, a fundamental step in androgen and glucocorticoid metabolism. nih.gov For this compound, also known as 11β-hydroxyandrosterone, several HSD isoenzymes are implicated in its metabolic pathways.

The metabolism of 11-oxygenated androgens is a dynamic process regulated by various HSDs. For instance, 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) oxidizes the 11β-hydroxyl group, a key feature of this compound class. rupahealth.comnih.gov This enzyme converts 11β-hydroxyandrostenedione (11OHA4), a direct precursor, into 11-ketoandrostenedione (11KA4). nih.govoup.com Conversely, 11βHSD1 can reactivate 11-keto forms back to their 11β-hydroxy counterparts in certain tissues. oup.com

Furthermore, 17β-hydroxysteroid dehydrogenases (17βHSDs) play a pivotal role in determining the androgenic potency of these steroids by acting on the 17-position. nih.gov For example, aldo-keto reductase 1C3 (AKR1C3), also known as 17βHSD type 5, facilitates the reduction of 11KA4 to the potent androgen 11-ketotestosterone (B164220) (11KT). rupahealth.comnih.gov The 3β-hydroxyl group of this compound indicates the involvement of a 3β-hydroxysteroid dehydrogenase (3βHSD) in its formation or metabolism, as this enzyme is essential for converting Δ⁵ steroids like DHEA into active androgens and their metabolites. oup.comwikipedia.org

Enzyme FamilySpecific EnzymeAction on 11-Oxygenated Steroids
Hydroxysteroid Dehydrogenases (HSDs) 11βHSD2Oxidizes the 11β-hydroxyl group (e.g., 11OHA4 to 11KA4) rupahealth.comnih.gov
17βHSD5 (AKR1C3)Reduces the 17-keto group (e.g., 11KA4 to 11KT) rupahealth.comnih.gov
3βHSDInvolved in the formation and metabolism of 3β-hydroxy steroids oup.comwikipedia.org
5α-reductaseReduces the double bond at C4-C5, leading to 5α-reduced metabolites nih.gov

Role of Cytochrome P450 Enzymes (CYPs) in Steroid Transformations

The Cytochrome P450 superfamily of enzymes is fundamental to nearly all aspects of steroid biosynthesis and catabolism. mdpi.commdpi.com The very existence of this compound and other 11-oxygenated androgens is owed to a specific CYP enzyme.

The synthesis of all 11-oxygenated androgens originates from the action of Cytochrome P450 11β-hydroxylase (CYP11B1). nih.govoup.com This adrenal-specific enzyme catalyzes the crucial 11β-hydroxylation of androstenedione (B190577) (A4) to produce 11β-hydroxyandrostenedione (11OHA4), the primary precursor from which this compound is derived. rupahealth.comoup.comnih.gov While CYP11B1's main role is in cortisol synthesis, its ability to act on androgenic substrates is the gateway to the entire 11-oxygenated androgen pathway. nih.gov

Other CYP enzymes, such as CYP3A4, are also known to participate in steroid metabolism, for example, by catalyzing the 6β-hydroxylation of cortisol, demonstrating the broad involvement of this enzyme family in steroid biotransformation. nih.gov

Enzyme FamilySpecific EnzymeAction on 11-Oxygenated Steroid Precursors
Cytochrome P450 (CYP) CYP11B1Catalyzes the 11β-hydroxylation of androstenedione to form 11OHA4 nih.govoup.comnih.gov
CYP17A1Involved in the upstream synthesis of androgen precursors like DHEA oup.com

Conjugation Reactions

To increase water solubility and facilitate excretion, steroid metabolites like this compound undergo Phase II conjugation reactions. The primary pathways for this process are glucuronidation and sulfation, which attach hydrophilic molecules to the steroid's hydroxyl groups.

Glucuronidation Pathways

Glucuronidation is a major metabolic pathway for inactivating and eliminating androgens and their metabolites. wikipedia.org This reaction is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), which transfer glucuronic acid to hydroxyl groups on the steroid molecule. ontosight.ai Metabolites such as androstane-3α,17β-diol are well-documented to be excreted as glucuronide conjugates (e.g., 3α-diol-G). wikipedia.orgontosight.ainih.gov Given that this compound possesses two hydroxyl groups (at C3 and C11), it is a prime substrate for glucuronidation at one or both of these positions, forming water-soluble compounds that can be readily excreted in the urine.

Sulfation Pathways

Sulfation represents another critical conjugation pathway for steroids, mediated by sulfotransferase (SULT) enzymes. ontosight.ai This process involves the addition of a sulfo group, which significantly increases the polarity of the steroid. DHEA, an upstream precursor, is commonly found in circulation as DHEA-sulfate (DHEA-S), one of the most abundant sulfated steroids. nih.gov Other androstane (B1237026) diols are also known to exist as sulfate (B86663) conjugates. ontosight.ainih.gov Therefore, this compound can be metabolized via sulfation at its 3β- and/or 11β-hydroxyl positions, preparing it for elimination from the body. hmdb.ca

Formation of Downstream Metabolites and Their Stereochemistry

The metabolism of this compound and its precursors leads to a variety of downstream products, each with a distinct stereochemical configuration that influences its biological function. The parent compound itself, this compound, is a key urinary metabolite of the 11-oxygenated androgen pathway. nih.govresearchgate.net Its formal name, (3β,5α,11β)-3,11-Dihydroxyandrostan-17-one, specifies its precise structure. drugfuture.com

The metabolic cascade begins with adrenal-derived 11β-hydroxyandrostenedione (11OHA4). oup.com This precursor can undergo several transformations:

Oxidation: 11βHSD2 converts 11OHA4 to 11-ketoandrostenedione (11KA4). nih.gov

5α-Reduction: Steroid 5α-reductase can convert 11OHA4 to 11β-hydroxy-5α-androstanedione (11OH-5α-dione). nih.gov

From these intermediates, further metabolites are formed. For instance, 11KA4 is a substrate for 17βHSDs, leading to the formation of 11-ketotestosterone (11KT). nih.gov Subsequent 5α-reduction of 11KT yields the potent androgen 11-ketodihydrotestosterone (B1662675) (11KDHT), which has been identified as a significant metabolite in certain conditions. nih.gov this compound (11β-hydroxyandrosterone) is itself a major urinary end-product of this pathway, reflecting the extensive metabolism of adrenal-derived 11-oxygenated C19 steroids. researchgate.net

PrecursorKey Enzyme(s)Downstream MetaboliteStereochemistry Note
11β-Hydroxyandrostenedione (11OHA4)11βHSD211-Ketoandrostenedione (11KA4)Oxidation at C11
11β-Hydroxyandrostenedione (11OHA4)5α-reductase11β-Hydroxy-5α-androstanedione (11OH-5α-dione)5α-reduction
11-Ketoandrostenedione (11KA4)17βHSD5 (AKR1C3)11-Ketotestosterone (11KT)Reduction at C17
11-Ketotestosterone (11KT)5α-reductase11-Ketodihydrotestosterone (11KDHT)5α-reduction
11-Oxygenated Precursors (e.g., 11OHA4)Multiple enzymesThis compound Key urinary metabolite with 3β-OH, 5α-H, 11β-OH configuration

Molecular Interactions and Mechanistic Studies of Androstane 3beta,11beta Diol 17 One

Steroid Receptor Binding and Activation Profiles (e.g., Androgen Receptor Interactions)

The biological effects of steroids are primarily mediated through their interaction with specific intracellular steroid receptors. Androstane-3beta,11beta-diol-17-one is classified as an androgen, suggesting it may interact with the androgen receptor (AR). nih.gov However, the binding affinity and activation profile for this specific compound are not well-documented.

Studies on its structural analogs, particularly metabolites of dihydrotestosterone (B1667394) (DHT) like 5α-androstane-3β,17β-diol (3β-Adiol) and 5α-androstane-3α,17β-diol (3α-diol), reveal complex interactions with steroid receptors that extend beyond the androgen receptor. For instance, 3β-Adiol, which differs from the subject compound by having a hydroxyl group instead of a ketone at C-17 and lacking the C-11 hydroxyl group, does not bind to the androgen receptor. wikipedia.org Instead, it demonstrates a high affinity for the estrogen receptor-beta (ERβ). wikipedia.orgnih.gov This interaction is significant as it mediates potent biological effects, such as the inhibition of prostate cancer cell migration. nih.gov

Conversely, 3α-diol is generally considered a weak androgen with a low affinity for the androgen receptor. nih.gov Its biological activity is often linked to its potential to be oxidized back to the potent androgen DHT or through its modulation of other signaling pathways. nih.gov The binding profiles of these related compounds highlight that minor structural modifications on the androstane (B1237026) skeleton can dramatically alter receptor interaction and subsequent biological response.

CompoundReceptor TargetBinding Affinity/Effect
5α-androstane-3β,17β-diol (3β-Adiol) Androgen Receptor (AR)Does not bind. wikipedia.org
Estrogen Receptor-beta (ERβ)High-affinity agonist. wikipedia.orgnih.gov
Estrogen Receptor-alpha (ERα)Binds with several-fold lower affinity compared to ERβ. wikipedia.org
5α-androstane-3α,17β-diol (3α-diol) Androgen Receptor (AR)Low affinity. nih.gov
Estrogen Receptor-beta (ERβ)Lower affinity than 3β-Adiol, but still shows preference over ERα. wikipedia.org
GABAA ReceptorPotent positive allosteric modulator. wikipedia.org

This table presents data for structurally related compounds to infer potential interactions of this compound.

Receptor Selectivity and Ligand Specificity Investigations

Receptor selectivity is a critical factor determining the physiological role of a steroid. Investigations into DHT metabolites have revealed remarkable specificity. The metabolite 5α-androstane-3β,17β-diol (3β-Adiol) is a selective, high-affinity agonist for ERβ. wikipedia.org Its effects are often counteracted by ER antagonists, not AR antagonists, confirming its signaling pathway is distinct from the classical androgen pathway. nih.gov In the prostate, 3β-Adiol may be the primary endogenous ligand for ERβ, where it can autoregulate the expression of its own receptor. wikipedia.orgnih.gov

The stereochemistry at the C-3 position is crucial for this selectivity. The 3β-hydroxyl configuration of 3β-Adiol confers high affinity for ERβ, whereas its epimer, 3α-androstanediol (3α-diol), has a substantially lower affinity for estrogen receptors and instead acts as a potent positive allosteric modulator of the GABAA receptor. wikipedia.org This demonstrates that subtle changes in the spatial arrangement of a single functional group can completely shift receptor preference and biological function.

Modulation of Cellular Signal Transduction Pathways

Beyond direct receptor binding and gene transcription, androstane steroids can modulate various cellular signal transduction pathways. These non-genomic actions can lead to rapid cellular responses. Studies on 3α-diol have shown that it can stimulate prostate cell proliferation by activating pathways that resemble those triggered by epidermal growth factor (EGF). nih.gov

Further research using a systems biology approach demonstrated that 3α-diol selectively activates the canonical PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.gov This activation appears to be independent of the classical androgen receptor signaling pathway. nih.gov

Similarly, 3β-Adiol has been shown to exert anti-inflammatory effects by modulating signaling pathways in human endothelial cells and macrophages. It was found to reverse the pro-inflammatory gene expression induced by tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). nih.gov This effect was mediated through the estrogen receptor, particularly ERβ, leading to the downregulation of adhesion molecules (ICAM-1, VCAM-1) and inflammatory cytokines (IL-6, MCP-1). nih.gov

CompoundPathway ModulatedCellular Outcome
5α-androstane-3α,17β-diol (3α-diol) EGF-like Pathway nih.govStimulation of prostate cell proliferation. nih.gov
PI3K/AKT Pathway nih.govStimulation of AKT activation, promoting cell survival and proliferation independent of AR. nih.gov
5α-androstane-3β,17β-diol (3β-Adiol) ERβ-mediated Inflammatory Signaling nih.govReversal of TNF-α and LPS-induced pro-inflammatory gene expression. nih.gov
Estrogen Receptor-beta (ERβ) Signaling nih.govInhibition of prostate cancer cell migration via induction of E-cadherin. nih.gov

This table summarizes findings on the signal transduction modulation by related androstane compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. A specific SAR study on this compound was conducted by S. Sassa et al. in 1979, indicating early interest in the compound's biological functions. drugfuture.com

Comparing the structure of this compound with its well-studied relatives provides valuable SAR insights:

C-17 Functional Group: The subject compound has a ketone at C-17, similar to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). nih.govsmolecule.com In contrast, potent androgens like testosterone (B1683101) and DHT, as well as the estrogenic 3β-Adiol, possess a 17β-hydroxyl group. wikipedia.orgsmolecule.com This difference is critical, as the 17-hydroxyl group is often key for high-affinity binding to both AR and ERs. The C-17 keto group may confer a different binding profile or position the compound as a precursor to other active steroids.

C-3 Stereochemistry: As noted earlier, the orientation of the hydroxyl group at C-3 (alpha vs. beta) dramatically influences receptor selectivity, directing ligands toward either ERβ (3β-diol) or GABAA receptors (3α-diol). wikipedia.orgwikipedia.org The 3β-hydroxyl group in this compound suggests a potential for interactions similar to those of 3β-Adiol.

C-11 Hydroxylation: The most distinguishing feature of this compound is the 11β-hydroxyl group. This modification is also found in corticosteroids and is known to significantly impact steroid activity. It increases the polarity of the molecule and can alter its interaction with the ligand-binding domain of a receptor, potentially leading to unique biological activities, such as the anti-inflammatory and immunomodulatory effects that have been suggested for this compound class. ontosight.aiontosight.ai

These structural comparisons underscore how subtle modifications to the androstane core can result in a diverse array of pharmacological profiles, from androgenic and estrogenic to neuroactive and anti-inflammatory.

Analytical Methodologies for the Detection and Characterization of Androstane 3beta,11beta Diol 17 One

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Androstane-3beta,11beta-diol-17-one from complex mixtures, separating it from isobaric and isomeric compounds that could interfere with accurate measurement. Both gas and liquid chromatography are widely employed, each offering distinct advantages.

Gas Chromatography (GC) Applications

Gas chromatography is a well-established technique for steroid analysis, valued for its high resolving power. For non-volatile compounds like this compound, chemical derivatization is a necessary prerequisite to increase volatility and improve chromatographic behavior. A common approach involves converting the hydroxyl and keto groups into more volatile ethers, such as t-butyldimethylsilyl (t-BDMS) ethers or trimethylsilyl (B98337) (TMS) ethers. nih.govnist.govcapes.gov.br

These derivatization steps not only facilitate the transition of the steroid into the gas phase but also produce characteristic mass spectral fragmentation patterns that aid in identification. nist.gov Chromatographic studies dating back to the 1970s have laid the groundwork for the separation of androstane (B1237026) derivatives, demonstrating the utility of GC in this field. drugfuture.com

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), has become the dominant separation technique for steroids, including androstane metabolites. A key advantage of LC is that it often allows for the analysis of steroids in their native form without the need for derivatization. medrxiv.org

Reversed-phase chromatography using C18 columns is the most common approach. medrxiv.org This technique separates compounds based on their hydrophobicity. A mobile phase gradient, typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile, is used to elute the steroids from the column. medrxiv.org Sample preparation for LC analysis frequently involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to purify the analyte from the sample matrix, such as plasma or serum. nih.govcapes.gov.brmsacl.org For instance, Sep-Pak C18 cartridges can be used to effectively clean up plasma extracts before analysis. nih.govcapes.gov.br

Advanced Multi-Dimensional Chromatographic Approaches

To enhance peak capacity and resolve highly complex steroid mixtures, multi-dimensional chromatography can be utilized. This approach involves coupling two or more chromatographic columns with different separation mechanisms. While specific applications for this compound are not extensively detailed in readily available literature, the principles are widely applied in steroidomics. For example, a common setup might involve coupling a reversed-phase LC system with another column based on a different retention mechanism, providing a significant increase in resolving power. This is particularly useful in anti-doping analysis where a comprehensive screen for numerous metabolites is required. nih.gov

Mass Spectrometric (MS) Identification and Quantification

Mass spectrometry is the definitive tool for the detection and structural elucidation of steroids due to its unparalleled sensitivity and specificity. When coupled with a chromatographic inlet, it provides robust and reliable quantification.

GC-MS and LC-MS/MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful tool for steroid analysis. Following GC separation and derivatization, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for identification. nih.gov For quantitative studies, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only a few characteristic ions of the target analyte, dramatically increasing sensitivity and selectivity. nih.govcapes.gov.br This technique has been successfully used to measure androstane diols in human plasma at picogram-per-milliliter levels. nih.govcapes.gov.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the gold standard for steroid quantification in clinical and research settings. medrxiv.orgmsacl.orgplos.org In this setup, the eluent from the LC column is directed into an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source. medrxiv.orgmsacl.org The steroid is ionized, typically forming a protonated molecule [M+H]+. This precursor ion is then selected in the first quadrupole of a triple quadrupole mass spectrometer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for precise quantification even in complex biological matrices. medrxiv.org LC-MS/MS methods have been developed to simultaneously measure a large panel of steroids, including various androstane metabolites, from a single small volume serum sample. msacl.org

Table 1: Comparison of GC-MS and LC-MS/MS for Androstane Diol Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Typically required (e.g., silylation) to increase volatility. nih.govcapes.gov.brOften not required; analyzes underivatized steroids. medrxiv.org
Ionization Technique Electron Ionization (EI) is common. nih.govElectrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI). msacl.org
Separation Principle Separation based on volatility and interaction with stationary phase.Primarily based on polarity using reversed-phase columns (e.g., C18). medrxiv.org
Detection Mode Full scan for identification, Selected Ion Monitoring (SIM) for quantification. nih.govMultiple Reaction Monitoring (MRM) for high specificity and sensitivity. medrxiv.org
Primary Application Established method for steroid profiling and identification. drugfuture.comcore.ac.ukGold standard for clinical and research quantification of steroids. msacl.orgplos.org

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability is invaluable for the structural elucidation of unknown compounds and for confirming the identity of target analytes. For this compound, HRMS can determine its elemental composition from its exact mass, which helps to distinguish it from other compounds with the same nominal mass. nih.gov

In metabolic studies or the investigation of designer steroids, HRMS is particularly powerful. It can be used in an untargeted fashion to screen for novel metabolites. For example, methods using LC coupled with quadrupole high-resolution mass spectrometry (LC-Q-HRMS) have been developed for comprehensive doping control, capable of detecting a wide range of compounds, including novel designer steroids, in both positive and negative ionization modes. researchgate.net The high mass accuracy allows for confident identification of metabolites based on their elemental formula and fragmentation patterns, which is crucial for structural confirmation.

Bioanalytical Assays for Steroid Activity Profiling (e.g., Reporter Gene Bioassays)

Bioanalytical assays are indispensable tools for determining the functional activity of steroids like this compound and its metabolites. Unlike methods that only provide structural identification, bioassays measure the biological response elicited by a compound, offering insights into its potential physiological impact. Reporter gene bioassays are a prominent example, widely used to profile the androgenic activity of steroids.

These assays typically utilize engineered cell lines, such as human prostate cancer cells (LNCaP) or other cell types like COS-1, that have been transfected with two key genetic constructs: an expression vector for the human androgen receptor (AR) and a reporter vector. nih.gov The reporter vector contains an androgen-responsive element (ARE) that controls the expression of a quantifiable reporter gene, such as luciferase or β-galactosidase. When a compound with androgenic activity binds to and activates the AR, the receptor-ligand complex binds to the ARE, initiating the transcription of the reporter gene. The resulting signal (e.g., light emission from luciferase activity) is proportional to the androgenic potency of the compound.

Research using these reporter gene systems has been crucial in characterizing the androgenic potential of the 11-oxygenated steroid family. Studies have consistently shown that while the primary adrenal precursors, 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4), exhibit minimal to no androgenic activity, their downstream metabolites can be potent androgens. nih.govnih.gov

Key Research Findings:

11-Ketotestosterone (B164220) (11KT) , a metabolite of this compound's precursor pathway, is a potent agonist of the androgen receptor. Its maximal androgenic activity has been shown to be comparable to that of testosterone (B1683101) (T). nih.govnih.gov

In an MDA-kb2 cell model expressing the human AR, the half-maximal effective concentration (EC₅₀) of 11KT was found to be only five times higher than that of testosterone, highlighting its significant biological activity. nih.gov

11β-Hydroxytestosterone (11OHT) , another related metabolite, demonstrates more modest androgenic activity compared to 11KT and testosterone. nih.govnih.gov

this compound itself, as an upstream precursor in the metabolic pathway leading to more potent androgens, is expected to have very low intrinsic androgenic activity, similar to other precursors like 11OHA4.

The following table summarizes the relative androgenic potencies of key 11-oxygenated androgens as determined by reporter gene assays.

CompoundRelative Androgenic PotencyReference CompoundAssay System
11-Ketotestosterone (11KT)Potent, comparable to TestosteroneTestosteroneHuman AR reporter assays (e.g., MDA-kb2, COS-1) nih.govnih.gov
11β-Hydroxytestosterone (11OHT)Modest/Less PotentTestosterone, 11-KetotestosteroneHuman AR reporter assays nih.govnih.gov
11β-Hydroxyandrostenedione (11OHA4)MinimalTestosteroneHuman AR reporter assays nih.gov
11-Ketoandrostenedione (11KA4)MinimalTestosteroneHuman AR reporter assays nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The analysis of this compound and related steroids in biological matrices such as serum, plasma, or saliva presents significant analytical challenges due to their low concentrations and the presence of interfering substances. nih.govarborassays.com Therefore, robust sample preparation is a prerequisite for accurate quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Sample Preparation:

The primary goals of sample preparation are to isolate the steroids from the matrix, remove interferences, and concentrate the analytes.

Liquid-Liquid Extraction (LLE): This is a classic and widely used method for steroid extraction. It involves partitioning the steroids from the aqueous biological sample into an immiscible organic solvent. Diethyl ether and ethyl acetate (B1210297) are common solvents for this purpose. arborassays.com The efficiency of the extraction can be enhanced by optimizing the solvent-to-sample ratio and performing multiple extraction steps. Salting-out assisted liquid-liquid extraction (SALLE) is a variation that improves extraction efficiency. unit.no

A representative LLE protocol for steroids from serum or plasma is detailed in the table below.

StepProcedurePurpose
1Add an organic solvent (e.g., diethyl ether or ethyl acetate) to the liquid sample at a 5:1 (v/v) ratio.To create a two-phase system for partitioning the steroids.
2Vortex the mixture vigorously for approximately 2 minutes.To ensure thorough mixing and facilitate the transfer of steroids into the organic phase.
3Allow the layers to separate for 5 minutes (or centrifuge to expedite).To achieve a clear separation between the aqueous and organic phases.
4Freeze the aqueous layer using a dry ice/ethanol bath and decant the organic solvent into a clean tube. This step can be repeated to maximize recovery.To selectively remove the organic phase containing the extracted steroids without disturbing the aqueous layer.
5Evaporate the pooled organic solvent to dryness under a stream of nitrogen or using a speedvac.To concentrate the extracted analytes.
6Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water) compatible with the analytical instrument.To prepare the sample for injection into the LC-MS or GC-MS system.

Based on a general protocol for steroid extraction. arborassays.com

Solid-Phase Extraction (SPE): SPE provides a more automated and often cleaner extraction than LLE. It utilizes a solid sorbent (e.g., C18) packed into a cartridge or a 96-well plate. The sample is loaded onto the sorbent, which retains the steroids. Interfering substances are washed away, and the purified steroids are then eluted with an organic solvent. Online-SPE-LC-MS/MS methods have been developed for high-throughput analysis of 11-oxygenated androgens. nih.govnih.gov Supported liquid extraction (SLE) is another alternative that uses a solid support impregnated with an aqueous buffer to achieve a high-efficiency liquid-liquid extraction in a cartridge format. ed.ac.ukendocrine-abstracts.org

Derivatization Strategies:

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for mass spectrometry and gas chromatography.

For LC-MS/MS Analysis: While not always mandatory, derivatization can significantly enhance the ionization efficiency of steroids in electrospray ionization (ESI), leading to improved sensitivity. This compound possesses a ketone group at C-17, which is a prime target for derivatization.

Hydroxylamine (B1172632) Derivatization: This is a common strategy that converts keto groups into oximes. This modification improves the sensitivity of ketosteroids in ESI-MS. uef.finih.gov Methods have been developed for the simultaneous analysis of a large panel of ketosteroids, including 11-oxygenated androgens like 11β-hydroxyandrostenedione, using hydroxylamine derivatization. uef.firesearchgate.net The reaction is typically performed by heating the sample extract with a hydroxylamine solution. researchgate.net

For GC-MS Analysis: Steroids are not sufficiently volatile for direct GC analysis. Therefore, derivatization is essential to block polar functional groups (hydroxyl and keto groups) and increase volatility.

Trimethylsilyl (TMS) Derivatization: This is the most common approach for GC-MS analysis of steroids. It involves a two-step process. First, the keto groups are protected via methoximation using methoxyamine hydrochloride. This prevents the formation of multiple isomers during the subsequent step. Second, the hydroxyl groups are converted to trimethylsilyl ethers using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov This comprehensive derivatization makes the steroid volatile and thermally stable for GC analysis. Microwave-assisted derivatization has been explored to reduce reaction times significantly. researchgate.net

The following table outlines common derivatization strategies for the analysis of this compound and related compounds.

Analytical TechniqueDerivatization TargetReagent(s)Purpose
LC-MS/MSC-17 Keto groupHydroxylamine (NH₂OH)Forms an oxime to enhance positive-mode electrospray ionization efficiency and sensitivity. uef.finih.gov
GC-MSC-17 Keto groupMethoxyamine HClForms a methoxime to protect the keto group and prevent enolization. nih.gov
C-3 and C-11 Hydroxyl groupsN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Forms trimethylsilyl (TMS) ethers to increase volatility and thermal stability. nih.gov

By combining these advanced sample preparation and derivatization techniques with sensitive mass spectrometric detection, researchers and clinicians can achieve the reliable and accurate quantification of this compound, which is essential for advancing the understanding of its role in human health and disease.

Synthetic Chemistry and Laboratory Derivations of Androstane 3beta,11beta Diol 17 One

Chemical Synthesis Routes from Precursor Compounds

The synthesis of Androstane-3beta,11beta-diol-17-one can be approached from several key steroid precursors. A common and logical starting point is the readily available dehydroepiandrosterone (B1670201) (DHEA), or its related compound, epiandrosterone (B191177). The primary challenge in the synthesis is the introduction of the hydroxyl group at the 11β-position, a feat often accomplished through microbiological hydroxylation, a powerful tool in steroid chemistry.

One plausible synthetic pathway initiates with epiandrosterone (3β-hydroxy-5α-androstan-17-one). The introduction of the 11-hydroxyl group can be achieved using various microbial cultures. For instance, fungi such as Aspergillus and Cochliobolus are known to perform hydroxylations on the steroid nucleus. figshare.comresearchgate.netnih.gov Specifically, certain strains can introduce a hydroxyl group at the 11α-position. While the desired stereochemistry is 11β, the 11α-hydroxy intermediate can be a crucial stepping stone.

A potential multi-step synthesis from epiandrosterone could be envisioned as follows:

Protection of the 3-hydroxyl and 17-keto groups: To prevent unwanted side reactions during subsequent steps, the existing functional groups are protected. The 3β-hydroxyl group can be converted to an ester or an ether, while the 17-ketone can be protected as a ketal. cem.comhighfine.comlibretexts.orghighfine.com

Microbial Hydroxylation: The protected epiandrosterone is then subjected to microbial hydroxylation. Strains of Aspergillus candidus have been shown to hydroxylate epiandrosterone at various positions, including C-11α. figshare.com

Oxidation of the 11α-hydroxyl group: The resulting 11α-hydroxy steroid is then oxidized to the corresponding 11-keto derivative (Androstane-3-ol-11,17-dione) using standard oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC).

Stereoselective Reduction of the 11-keto group: The crucial 11β-hydroxyl group is then installed via stereoselective reduction of the 11-ketone. This can be achieved using specific reducing agents that favor the approach of the hydride from the α-face of the steroid, leading to the β-hydroxyl group.

Deprotection: Finally, the protecting groups at the C3 and C17 positions are removed to yield this compound.

Another viable precursor is adrenosterone (B1665554) (androst-4-ene-3,11,17-trione), which already possesses the 11-keto functionality. wikipedia.org The synthesis from adrenosterone would involve the selective reduction of the 3-keto group and the conjugated double bond at C4-C5, followed by the stereoselective reduction of the 11-keto group.

Precursor CompoundKey Transformation
EpiandrosteroneMicrobial 11α-hydroxylation, followed by oxidation and stereoselective reduction.
Dehydroepiandrosterone (DHEA)Conversion to epiandrosterone followed by the route mentioned above.
AdrenosteroneSelective reduction of the A-ring keto and double bond, followed by stereoselective reduction of the 11-keto group. wikipedia.orgnih.gov

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry at the 3β and 11β positions is paramount in the synthesis of this compound.

For the 3β-hydroxyl group:

If starting from a precursor with a 3-keto group, such as androstane-3,17-dione, stereoselective reduction is necessary. The choice of reducing agent is critical. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the ketone from the less hindered α-face, resulting in the desired 3β-hydroxyl group.

For the 11β-hydroxyl group:

The introduction of the 11β-hydroxyl group is more challenging due to the steric hindrance of the steroid nucleus.

Microbial Hydroxylation: As mentioned, some microorganisms can directly introduce the 11β-hydroxyl group, although 11α-hydroxylation is more common. researchgate.net The selection of the specific microbial strain and fermentation conditions is crucial for achieving the desired stereoselectivity.

Derivatization Strategies for Modified Androstane (B1237026) Structures

Derivatization of this compound is a key strategy for several purposes, including the generation of analytical standards, the development of immunoassays, and the exploration of structure-activity relationships (SAR) for potential therapeutic applications.

Modification of the Hydroxyl Groups:

The 3β- and 11β-hydroxyl groups are primary targets for derivatization.

Esterification and Etherification: These hydroxyl groups can be converted into a variety of esters (e.g., acetates, benzoates) and ethers (e.g., methyl ethers, silyl (B83357) ethers). cem.comhighfine.comlibretexts.orghighfine.comnih.gov These modifications can alter the compound's polarity, solubility, and metabolic stability. The use of protecting groups, such as boronate esters, can allow for regioselective functionalization of one hydroxyl group in the presence of the other. nih.gov

Formation of Conjugates: For immunoassays, the steroid can be conjugated to a protein carrier. This typically involves linking the steroid through one of its hydroxyl groups via a linker arm. nih.gov

Modification of the 17-Keto Group:

The 17-ketone is another reactive handle for derivatization.

Formation of Oximes, Hydrazones, and other C=N derivatives: The ketone can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to form hydrazones. nih.gov These derivatives can be further modified.

Spiro-derivatives: The 17-keto group can be a starting point for the synthesis of spirocyclic structures, which can introduce significant conformational changes and potentially new biological activities. nih.gov

Comparative Biochemical and Metabolic Profiling of Androstane 3beta,11beta Diol 17 One

Distinctions and Similarities with Other 11-Oxygenated Androstanes

Androstane-3beta,11beta-diol-17-one shares its core 11-oxygenated structure with a class of adrenal-derived C19 steroids. rupahealth.com The defining feature of this group is an oxygen atom at the C11 position of the steroid nucleus, a modification primarily catalyzed by the adrenal-specific enzyme, cytochrome P450 11β-hydroxylase (CYP11B1). nih.govnih.gov

Structural Similarities and Differences: The family of 11-oxygenated androgens includes both potent androgens and their inactive precursors. rupahealth.com Key members include 11β-hydroxyandrostenedione (11OHA4), 11-ketoandrostenedione (11KA4), 11β-hydroxytestosterone (11OHT), and the potent androgen 11-ketotestosterone (B164220) (11KT). nih.gov this compound is structurally distinct from these primary 11-oxygenated androgens. It possesses a hydroxyl group at the 3-beta position and a saturated A-ring, classifying it as a metabolite of upstream precursors. nih.gov In contrast, 11KT, a potent androgen, has a ketone at C11 and a hydroxyl group at the 17-beta position. wikipedia.org Its precursor, 11OHA4, is the most abundant circulating 11-oxygenated androgen and features a double bond in the A-ring. oup.comnih.gov

Origin and Androgenic Potential: Like other 11-oxygenated androgens, the ultimate origin of this compound is the adrenal cortex, due to the specific expression of CYP11B1 in this gland. oup.comnih.gov While potent androgens like 11-ketotestosterone have androgenic activity comparable to testosterone (B1683101), this compound is considered an androgen metabolite and is likely to have weak to no androgenic activity itself. nih.govwikipedia.orghealthmatters.io It is considered a marker of androgen metabolism rather than a potent hormone. healthmatters.io

Table 1: Comparison of this compound with Key 11-Oxygenated Androstanes

Feature This compound 11β-Hydroxyandrostenedione (11OHA4) 11-Ketotestosterone (11KT)
C3 Position 3β-hydroxyl 3-keto 3-keto
C11 Position 11β-hydroxyl 11β-hydroxyl 11-keto
C17 Position 17-keto 17-keto 17β-hydroxyl
A-Ring Saturated Δ4-double bond Δ4-double bond
Origin Adrenal (metabolite) Adrenal (primary product) Adrenal/Peripheral (from 11OHA4)
Androgenic Activity Weak/Inactive Inactive precursor Potent

Differential Enzymatic Processing Compared to Structurally Related Steroids

The biosynthesis and metabolism of this compound involve a series of enzymatic reactions that distinguish it from other steroid pathways. The synthesis of all 11-oxygenated androgens is dependent on the adrenal enzyme CYP11B1. nih.gov This enzyme hydroxylates androstenedione (B190577) and testosterone at the 11β position to produce 11OHA4 and 11OHT, respectively. nih.gov

The subsequent metabolism to form various 11-oxygenated steroids is governed by several key enzymes:

11β-Hydroxysteroid Dehydrogenase (11β-HSD): The type 2 isoform, HSD11B2, oxidizes the 11β-hydroxyl group to an 11-keto group, converting 11OHA4 to 11KA4 and 11OHT to 11KT. oup.comnih.gov This conversion is a critical step, as 11KA4 is the precursor for the potent androgen 11KT. oup.com

Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme, also known as 17β-hydroxysteroid dehydrogenase type 5, reduces the 17-keto group of 11KA4 to a 17β-hydroxyl group, forming 11KT. nih.govnih.gov Notably, the catalytic efficiency of AKR1C3 is significantly higher for 11KA4 as a substrate compared to androstenedione. nih.gov

5α-Reductases (SRD5A) and 5β-Reductases: These enzymes reduce the double bond in the A-ring of steroids. SRD5A can act on various 11-oxygenated androgens. nih.gov The formation of this compound from an upstream precursor like 11β-hydroxyandrostenedione would involve the action of a 5α- or 5β-reductase and a 3β-hydroxysteroid dehydrogenase.

The enzymatic processing of this compound's precursors differs from that of glucocorticoids like cortisol, although both pathways utilize CYP11B1. While CYP11B1's primary role is the final step in cortisol synthesis, its ability to act on androgens creates the separate 11-oxygenated androgen pathway. nih.gov

Table 2: Key Enzymes in the Metabolism of 11-Oxygenated Androstanes

Enzyme Action Substrate(s) Product(s)
CYP11B1 11β-hydroxylation Androstenedione, Testosterone 11OHA4, 11OHT
HSD11B2 Oxidation of 11β-hydroxyl 11OHA4, 11OHT 11KA4, 11KT
AKR1C3 (17βHSD5) Reduction of 17-keto 11KA4 11KT
SRD5A 5α-reduction Testosterone, Androstenedione, 11-oxygenated derivatives 5α-reduced metabolites

Comparative Metabolic Fates Across Biological Systems and Models

The presence and metabolic fate of 11-oxygenated androgens, including the precursors to this compound, show significant variation across different species.

In humans and other primates (rhesus macaque, baboon, chimpanzee), as well as in pigs and guinea pigs, circulating 11-oxygenated androgens are found in notable concentrations. nih.govnih.gov In these species, 11OHA4 is typically the most abundant, and their production is primarily from the adrenal glands and not dependent on the testes. nih.govnih.gov This contrasts with teleost fishes, where 11-ketotestosterone is a major testicular androgen crucial for male sexual development. nih.govnih.gov In contrast, rats and mice have negligible circulating levels of these androgens. nih.gov

The metabolic fate of these androgens also differs. In humans, circulating 11OHA4 is converted to 11KA4 in peripheral tissues like the kidney, which has high expression of HSD11B2. oup.com Subsequently, 11KA4 can be converted to the potent 11KT in tissues expressing AKR1C3, such as adipose tissue. oup.com this compound is a downstream metabolite of these processes and is found in urine, serving as a marker of 11-oxygenated androgen metabolism. oup.comhealthmatters.io Studies utilizing human cell models have been instrumental in elucidating these metabolic pathways. nih.gov For instance, fecal levels of 11β-hydroxy etiocholanolone, a related metabolite, have been used as a non-invasive marker of adrenocortical activity in response to stress in species like giraffes and zebras.

Table 3: Presence of 11-Oxygenated Androgens Across Different Species

Species Presence of Circulating 11-Oxyandrogens Primary Origin Most Abundant Circulating 11-Oxyandrogen
Humans & Primates Yes Adrenal 11OHA4
Pigs & Guinea Pigs Yes Adrenal 11OHA4
Teleost Fishes Yes (males) Gonadal 11-Ketotestosterone
Rats & Mice Negligible N/A N/A

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Androstane-3beta,11beta-diol-17-one and ensuring its purity?

  • Methodological Answer : Synthesis typically involves bromination and controlled alkaline hydrolysis of precursor steroids (e.g., 5α-bromo-6β,19-epoxy-17-ketone derivatives) . For purity validation, use thin-layer chromatography (TLC) with ≥98% purity criteria and high-performance liquid chromatography (HPLC). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry at C3, C11, and C17 positions .

Q. How can thermodynamic properties (e.g., Gibbs free energy, enthalpy) of this compound be experimentally determined?

  • Methodological Answer : Use computational methods like the Joback and Crippen group contribution approaches to estimate Gibbs free energy (ΔGf = -23.86 kJ/mol) and enthalpy (ΔHf = -530.43 kJ/mol) . Experimental validation involves calorimetry for melting/boiling points (e.g., tf = 510.53 K) and differential scanning calorimetry (DSC) for heat capacities (e.g., Cpg ranges from 907.30 to 1062.44 J/mol·K) . Cross-reference with NIST Webbook data for accuracy .

Q. What analytical techniques are critical for characterizing its solubility and partitioning behavior?

  • Methodological Answer : Measure logP (3.751) via shake-flask methods using octanol/water partitioning . For water solubility (log10ws = -4.66), use saturation shake-plate assays combined with UV-spectroscopy . Validate results against McGowan’s characteristic volume (mcvol = 246.870 mL/mol) to assess molecular hydrophobicity .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic or solubility data be resolved?

  • Methodological Answer : Discrepancies in data (e.g., logP or ΔHf values) may arise from differing computational models (Joback vs. Crippen) or experimental conditions . Resolve by cross-validating via multiple techniques:

  • Use molecular dynamics simulations to predict temperature-dependent properties (e.g., critical temperature tc = 1062.44 K) .
  • Compare experimental solubility with COSMO-RS predictions .

Q. What experimental strategies confirm its binding affinity to nuclear receptors like ERβ?

  • Methodological Answer : Based on receptor-ligand studies, perform saturation binding assays using radiolabeled 17β-estradiol (Kd = 0.6 nM) as a reference . Conduct competition assays with testosterone and progesterone to confirm selectivity . Reporter gene assays (e.g., in CHO cells) quantify transcriptional activation, showing a 3-fold increase at 10 nM concentration .

Q. How do metabolic pathways involving this compound influence its biological activity?

  • Methodological Answer : Incubate with NADPH-dependent enzymes (e.g., 3β-hydroxysteroid dehydrogenase) to track conversion to metabolites like 17β-hydroxy-5α-androstan-3-one . Use LC-MS/MS to identify intermediates and quantify kinetic parameters (Km/Vmax). Note that NADPH shifts metabolism toward 3α-epimer formation, requiring chiral chromatography for resolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow UN GHS guidelines:

  • Use personal protective equipment (PPE) to avoid inhalation/skin contact .
  • Store at -20°C in airtight containers to prevent degradation .
  • Conduct toxicology assays (e.g., Ames test) to assess mutagenicity, referencing Hazard Statements (e.g., Repr. 1B classification) .

Data Contradiction and Validation

Q. How can researchers address conflicting data on its critical temperature (tc) and pressure (pc)?

  • Methodological Answer : Discrepancies in tc (1062.44 K) and pc (1966.56 kPa) may stem from extrapolation errors. Validate via:

  • High-pressure differential thermal analysis (HP-DTA) for direct tc measurement.
  • Compare with quantum mechanical calculations (e.g., Gaussian software) for critical parameters .

Structural and Functional Analysis

Q. What advanced spectroscopic methods differentiate its stereoisomers?

  • Methodological Answer : Use X-ray crystallography to resolve C3β and C11β hydroxyl configurations . For dynamic analysis, apply rotating-frame Overhauser effect spectroscopy (ROESY) NMR to confirm spatial proximity of protons in the steroid core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.